molecular formula C16H15NO3 B2658976 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 638142-32-2

3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

カタログ番号: B2658976
CAS番号: 638142-32-2
分子量: 269.29 g/mol
InChIキー: DNMAKVRRKPAAEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a bicyclic benzoxazole core fused with a ketone group at position 2. The compound features a 4-methoxybenzyl substituent at the N3 position and a methyl group at position 5 of the benzoxazole ring. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

特性

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-8-15-14(9-11)17(16(18)20-15)10-12-4-6-13(19-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMAKVRRKPAAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325699
Record name 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

638142-32-2
Record name 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

3-(4-Methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This benzoxazole derivative has garnered attention for its applications in cancer treatment, antimicrobial activity, and as a quorum sensing inhibitor. Understanding its biological activity is essential for evaluating its therapeutic potential.

  • Molecular Formula : C16H15NO3
  • Molecular Weight : 269.29 g/mol
  • CAS Number : 638142-32-2

1. Anticancer Activity

Benzoxazole derivatives, including 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one, have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds within this class exhibit significant activity against:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Colorectal Cancer : HCT-116
  • Prostate Cancer : PC3

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that certain benzoxazole derivatives can induce cell cycle arrest and promote apoptotic pathways in cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one have been evaluated against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, the compound has shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria are crucial for determining the efficacy of the compound in clinical settings .

3. Quorum Sensing Inhibition

Recent studies highlight the potential of this compound as a quorum sensing inhibitor (QSI). Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior in response to population density. The compound has been shown to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa, suggesting its utility in combating antibiotic resistance .

Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-(4-Methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-oneMCF-712.5
MDA-MB-23110.0
A54915.0
HCT-1168.0

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacteriaMIC (µg/mL)
3-(4-Methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-oneStaphylococcus aureus32
Escherichia coli64

Case Studies

In a study published by Bernard et al., various benzoxazole derivatives were tested for their anticancer properties, revealing that modifications to the benzoxazole core significantly influenced their cytotoxicity profiles . Another study demonstrated that the incorporation of methoxy groups enhanced the antimicrobial activity of benzoxazole derivatives, making them promising candidates for further development .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with a benzoxazole core exhibit promising anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that modifications in the benzoxazole structure can enhance cytotoxicity against specific cancer types, such as leukemia and colon cancer .

Case Study:
In a study evaluating the efficacy of benzoxazole derivatives, 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one demonstrated notable cytotoxic effects against HCT-116 colon adenocarcinoma cells, with an IC50 value comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Benzoxazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The quantitative assessment revealed that certain derivatives exhibit minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Data Table: Antimicrobial Activity

CompoundBacteria TestedMIC (µg/mL)
3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-oneStaphylococcus aureus62.5
Escherichia coli125
Enterococcus faecium100

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthesis of Novel Compounds

The benzoxazole framework allows for the incorporation of different functional groups, facilitating the development of new pharmaceuticals. For example, researchers have synthesized derivatives that enhance bioactivity through structural modifications .

Case Study:
In a recent synthesis project, researchers utilized 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one as a precursor for developing a series of N-acyl derivatives that exhibited improved antimicrobial properties compared to their parent compounds .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material sciences due to its photophysical properties. Compounds containing benzoxazole rings are often explored for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Fluorescent Probes

The unique electronic properties of benzoxazoles allow them to be used as fluorescent markers in biological imaging. This application is particularly useful in tracking cellular processes and understanding disease mechanisms at a molecular level.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity (MIC or IC₅₀) Reference ID
3-(4-Methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one 4-Methoxybenzyl (N3), Methyl (C5) 269.29* Methoxy, Methyl Not explicitly reported -
3-Benzyl-5-methyl-1,3-benzoxazol-2(3H)-one Benzyl (N3), Methyl (C5) 239.27 Benzyl, Methyl Antimicrobial (Gram-positive)
3-[2-(4-Bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one 4-Bromophenoxyethyl (N3), Methyl (C5) 348.20 Bromophenyl, Ethoxy Not reported
6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Thiazolyl (C6) 232.25 Thiazole MIC: 31.25 μg/mL (Micrococcus luteus)
5-Chloro-3-benzyl-1,3-benzoxazol-2(3H)-one Benzyl (N3), Chloro (C5) 259.71 Chloro, Benzyl Broad-spectrum antimicrobial

Notes:

  • Methoxy vs. Benzyl Groups : The 4-methoxybenzyl group in the target compound may enhance solubility compared to the lipophilic benzyl group in 3-benzyl-5-methyl derivatives . However, reduced lipophilicity could limit membrane permeability.
  • Bromine in 3-[2-(4-bromophenoxy)ethyl] derivatives may improve binding via halogen bonding .
  • Heterocyclic Modifications : Thiazole incorporation at C6 (e.g., 6-(1,3-thiazol-4-yl) derivatives) significantly boosts activity against Micrococcus luteus (MIC: 31.25 μg/mL) .

Theoretical and Spectroscopic Studies

  • DFT Calculations : Vibrational spectra and conformational analyses of 3-(piperidinylmethyl) derivatives reveal intramolecular hydrogen bonding and planar benzoxazolone cores, stabilizing the molecule .
  • Crystallography : Piperazine-substituted derivatives (e.g., 3-[4-(fluorophenyl)piperazinylmethyl]-5-methyl analogues) exhibit distinct crystal packing influenced by fluorine interactions .

Q & A

Q. What are the optimized synthetic routes for 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves alkylation of 5-methyl-1,3-benzoxazol-2(3H)-one with 4-methoxybenzyl chloride in acetonitrile under reflux (~60°C), followed by recrystallization in ethanol (yield ~73% based on analogous procedures) . Key variables include solvent polarity, temperature, and stoichiometry of the benzylating agent. TLC (hexane:ethyl acetate, 3:2) monitors reaction progress, while purity is confirmed via melting point, UV/IR spectroscopy, and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • TLC for real-time monitoring .
  • Melting point analysis to compare with literature values .
  • Spectroscopy : UV (λmax ~280 nm for benzoxazolone core), IR (C=O stretch ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, benzyl CH₂ at δ ~5.1 ppm) .
  • Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial activity data for benzoxazolone derivatives?

Methodological Answer: Discrepancies may arise from structural modifications (e.g., substituent position) or assay conditions. For example, 6-(thiazol-4-yl) derivatives show Gram-positive activity (MIC = 31.25 μg/mL against Micrococcus luteus), but variations in the methoxybenzyl group could alter lipophilicity and membrane penetration . Validate using standardized protocols (CLSI guidelines) and compare logP values via HPLC to correlate hydrophobicity with activity .

Q. How can computational tools predict the binding mechanisms of this compound to biological targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Janus kinases or α-glucosidase). Prioritize hydrogen bonding with catalytic residues (e.g., methoxybenzyl interactions with hydrophobic pockets) and validate via MD simulations (GROMACS) . ORTEP-III or WinGX can model crystallographic data to refine ligand conformations .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with WinGX or ORTEP-3 software provides bond lengths/angles and packing interactions. For example, related 5-methyl-benzoxazolone derivatives show planar benzoxazolone rings and dihedral angles <10° between aryl groups, critical for stacking interactions in enzyme binding . Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX for structure refinement .

Q. How do structural modifications (e.g., halogenation) impact the compound’s enzyme inhibition profile?

Methodological Answer: Introduce halogens (Cl/F) at the 5-position via electrophilic substitution. Compare IC₅₀ values against targets like α-glucosidase or lipase. For instance, 5-chloro analogs exhibit enhanced inhibition due to increased electronegativity and steric effects . Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

Methodological Answer: Variability often stems from:

  • Microbial strain differences : M. luteus vs. S. aureus may have varying efflux pump efficiency .
  • Substituent positioning : Methoxy groups at para positions enhance bioavailability vs. meta .
  • Assay conditions : Broth microdilution (CLSI) vs. disk diffusion may yield conflicting MICs. Normalize results using internal controls (e.g., ciprofloxacin) and replicate in triplicate .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。